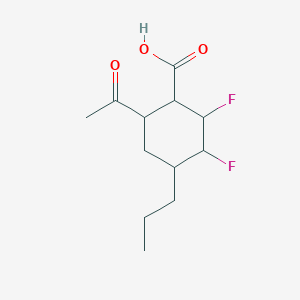
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with acetyl, difluoro, and propyl groups, as well as a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by selective fluorination and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Halogenation or other substitution reactions can introduce new functional groups to the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the difluoro and propyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and influence the compound’s effects in various applications.
類似化合物との比較
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the acetyl, difluoro, and propyl substitutions, resulting in different chemical properties and reactivity.
2,3-Difluorocyclohexane-1-carboxylic acid: Similar fluorination pattern but lacks the acetyl and propyl groups.
4-Propylcyclohexane-1-carboxylic acid: Contains the propyl group but lacks the acetyl and difluoro substitutions.
Uniqueness
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes.
特性
CAS番号 |
816451-16-8 |
|---|---|
分子式 |
C12H18F2O3 |
分子量 |
248.27 g/mol |
IUPAC名 |
6-acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H18F2O3/c1-3-4-7-5-8(6(2)15)9(12(16)17)11(14)10(7)13/h7-11H,3-5H2,1-2H3,(H,16,17) |
InChIキー |
YDUMXXQABHZGQB-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(C(C(C1F)F)C(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


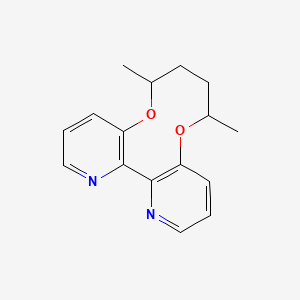

![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
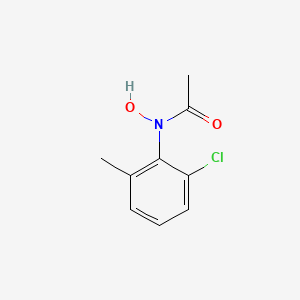
![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)

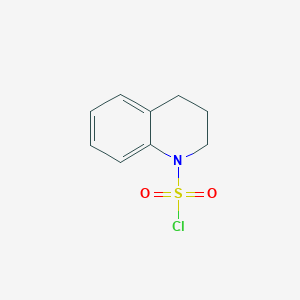
![12-[5-[3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B12514264.png)
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)
![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)

![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
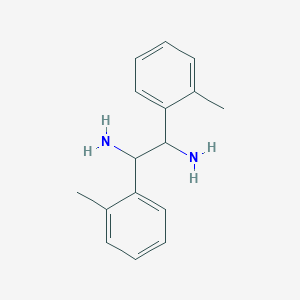
![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
